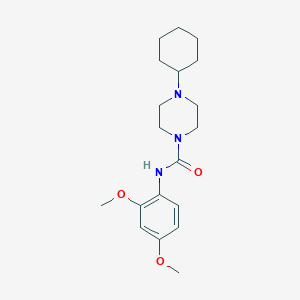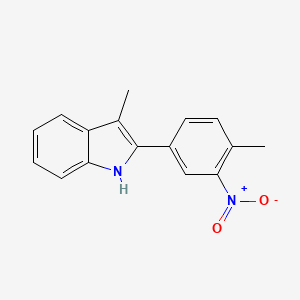![molecular formula C17H18F3N3O2 B5381072 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a synthetic compound that belongs to the class of amide compounds and has a unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and neurodegenerative diseases. It has also been shown to modulate the activity of certain neurotransmitters that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth and induce apoptosis, and protect neurons from damage and death. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a diagnostic tool for various diseases. Additionally, its potential as a drug delivery system for other therapeutic agents should be explored. Finally, its potential as a research tool for studying inflammation, cancer, and neurodegenerative diseases should be investigated.
Méthodes De Synthèse
The synthesis of 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide involves several steps. The first step involves the reaction of 3-(trifluoromethyl)phenol with 2-bromo-3-pyridinemethanol to form 2-(3-(trifluoromethyl)phenoxy)pyridine. The second step involves the reaction of 2-(3-(trifluoromethyl)phenoxy)pyridine with N-Boc-2-amino-2-methylpropan-1-amine to form N-Boc-2-((2-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methyl)alaninamide. The final step involves the removal of the Boc group using TFA to form 2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide.
Applications De Recherche Scientifique
2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide has potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-16(2,21)15(24)23-10-11-5-4-8-22-14(11)25-13-7-3-6-12(9-13)17(18,19)20/h3-9H,10,21H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFZFBQRXABOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)
![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)